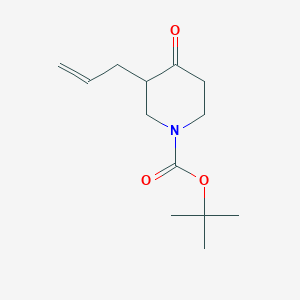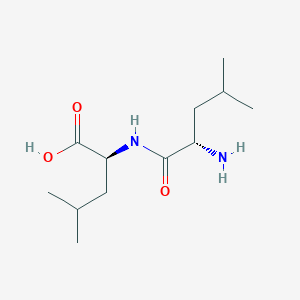![molecular formula C14H14ClNO2S B152516 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-79-3](/img/structure/B152516.png)
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in the 1970s and has since been used to study the mechanism of action of NSAIDs, as well as their biochemical and physiological effects.
Mechanism Of Action
Etofenamate works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By reducing the production of prostaglandins, 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces inflammation and pain.
Biochemical And Physiological Effects
Etofenamate has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to inhibit platelet aggregation, which can help to prevent blood clots. It has also been found to have antioxidant properties, which may help to protect against oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid for lab experiments is its well-established mechanism of action. It has been extensively studied and is widely used as a model compound for studying the mechanism of action of NSAIDs. However, one limitation of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions for research on 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of interest is the development of new NSAIDs that are more effective and have fewer side effects than existing drugs. Another area of interest is the study of the long-term effects of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid and other NSAIDs on the body, particularly with regard to their effects on the cardiovascular system. Finally, there is a need for further research into the biochemical and physiological effects of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, particularly with regard to its antioxidant properties.
Synthesis Methods
Etofenamate is synthesized by reacting 4-ethylthiazole-2-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-bromo-propionic acid to yield 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid.
Scientific Research Applications
Etofenamate is commonly used in scientific research to study the mechanism of action of NSAIDs. It has been found to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces inflammation and pain.
properties
CAS RN |
138568-79-3 |
|---|---|
Product Name |
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Molecular Formula |
C14H14ClNO2S |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-[3-chloro-4-(4-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-10-7-19-13(16-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
InChI Key |
PJWRFZSMFHNTRI-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Canonical SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



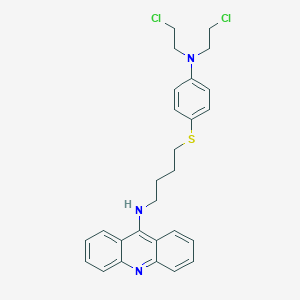

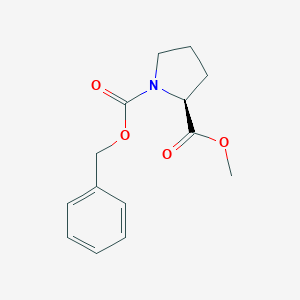
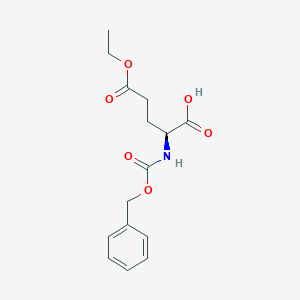

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)
